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50S ribosomal protein L1 -

50S ribosomal protein L1

Catalog Number: EVT-247251
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Product Introduction

Source and Classification

50S ribosomal protein L1 is primarily found in bacteria, such as Escherichia coli and Bacillus subtilis. It belongs to the ribosomal protein family, specifically classified under the large subunit proteins (50S), which are integral to the ribosome's structural and functional integrity. Ribosomal proteins are categorized based on their location within the ribosome and their specific roles in ribosomal assembly and function.

Synthesis Analysis

Methods of Synthesis

The synthesis of 50S ribosomal protein L1 occurs in the cytoplasm of bacterial cells. The gene encoding this protein is transcribed into messenger RNA, which is then translated into the protein by ribosomes. The assembly of 50S subunits involves several steps:

  1. Transcription: The gene for 50S ribosomal protein L1 is transcribed from DNA to messenger RNA.
  2. Translation: The messenger RNA is translated into a polypeptide chain, which folds into the functional protein.
  3. Assembly: The newly synthesized protein interacts with ribosomal RNA (rRNA) and other ribosomal proteins to form the complete 50S subunit.

In vitro reconstitution studies have demonstrated that factors such as temperature, salt concentration, and incubation time significantly influence the efficiency of this process .

Technical Details

Recent advancements in cryo-electron microscopy have allowed researchers to visualize the assembly intermediates of the 50S subunit at high resolution, revealing critical insights into the stepwise formation of this complex structure .

Molecular Structure Analysis

Structure

The molecular structure of 50S ribosomal protein L1 is characterized by its binding sites for rRNA and its specific interactions with messenger RNA. The crystal structure reveals that it forms a complex with mRNA through specific structural motifs, indicating its regulatory role during translation .

Data

Key structural features include:

  • A flexible stalk that allows movement within the ribosome.
  • Binding sites that facilitate interaction with rRNA and mRNA.
  • A compact globular domain that stabilizes its position within the ribosomal complex.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 50S ribosomal protein L1 include its binding to rRNA during ribosome assembly and its interaction with mRNA during translation. These interactions are essential for maintaining the structural integrity of the ribosome and ensuring proper translation fidelity.

Technical Details

The binding affinity between 50S ribosomal protein L1 and mRNA has been quantified using various biochemical assays, including filter-binding assays, which demonstrate how mutations in either component can affect their interaction .

Mechanism of Action

Process

The mechanism by which 50S ribosomal protein L1 functions involves several key processes:

  • Binding: It binds to specific sites on rRNA and mRNA, facilitating proper positioning within the ribosome.
  • Regulation: L1 plays a role in regulating translation by modulating access to the ribosomal active site.
  • Stabilization: It helps stabilize the structure of the large subunit during translation.

Data

Studies indicate that mutations in 50S ribosomal protein L1 can lead to defects in translation efficiency, highlighting its critical role in this process .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 50S ribosomal protein L1 include:

  • Molecular weight: Approximately 22 kDa.
  • Solubility: Generally soluble in physiological buffers used for biochemical assays.

Chemical Properties

Chemically, 50S ribosomal protein L1 contains various amino acids that contribute to its structure and function. Its stability is influenced by environmental factors such as pH and ionic strength.

Relevant data from studies show that alterations in these conditions can affect both its structural integrity and functional capacity during translation .

Applications

Scientific Uses

The study of 50S ribosomal protein L1 has significant implications in various scientific fields:

  • Antibiotic Development: Understanding its structure and function can aid in developing new antibiotics targeting bacterial ribosomes.
  • Biotechnology: Insights into its role in translation can enhance recombinant protein production techniques.
  • Fundamental Research: It serves as a model for studying ribosome assembly and function, contributing to our understanding of cellular biology.
Structural Biology and Molecular Interactions of 50S Ribosomal Protein L1

Crystal Structure Analysis of L1 Complexes

L1-mRNA Complexes: Binding Motifs and Conformational Dynamics

Ribosomal protein L1 exhibits a dual function as a structural component of the 50S subunit and an autogenous translational repressor. Crystal structures of L1-mRNA complexes (e.g., Thermus thermophilus L1 bound to a 38-nt Methanococcus vannielii mRNA fragment at 2.6 Å resolution; PDB ID: 1ZHO) reveal that mRNA recognition depends on a conserved structural motif within an asymmetric loop flanked by helical regions [2] [7]. This RNA motif adopts a compact fold stabilized by non-canonical base pairs, facilitating specific interactions with L1's domain I. Conformational changes in L1 involve a transition from a "closed" state (observed in isolated L1) to an "open" state upon mRNA binding, where the interdomain angle increases by ~25°, exposing the RNA-binding surface [1] [7]. The N-terminal tail (residues 1–8) exhibits high flexibility but becomes ordered upon RNA contact, as demonstrated by proteolysis experiments [1].

Table 1: Key Features of L1 Complexes with mRNA vs. rRNA

FeatureL1-mRNA ComplexL1-rRNA Complex
RNA Fragment Length38-49 nt [2]55-80 nt [3] [5]
Conserved RNA MotifAsymmetric loop + 7-bp helixThree-way junction (H76-H78)
Kd4.9–5.8 × 10−10 M [2]5–10-fold lower than mRNA [2]
Primary Binding DomainDomain I (all cases)Domains I + II (stabilized)

L1-rRNA Complexes: Comparative Structural Studies Across Domains

L1 binds 23S rRNA at helix 76-77-78 (H76-H77-H78), forming the L1 stalk—a mobile ribosomal element critical for tRNA translocation. Crystal structures of Thermus thermophilus L1 with 55-nt rRNA fragments show bacterial L1 adopts a "closed" conformation when free, while archaeal homologs (Methanococcus jannaschii) exhibit an "open" state [3] [6]. RNA binding induces domain opening in bacterial L1, creating a cavity that accommodates helix 77 of rRNA. Domain I anchors the interaction through conserved residues (e.g., Lys63, Arg66), while domain II provides additional stabilization via hydrophobic contacts with helix 76 [3] [5]. Mutagenesis disrupting the Thr217-Met218-Gly219 triad (domain I) reduces rRNA affinity by >50%, confirming its role in H-bond networks [5].

Conserved RNA-Protein Hydrogen Bond Networks in Recognition

A conserved network of solvent-inaccessible hydrogen bonds mediates specific L1-RNA recognition. In both mRNA and rRNA complexes, domain I residues form H-bonds with RNA backbone phosphates and bases:

  • Arg32: Bonds with G·U wobble pair in rRNA (position 2118 in T. thermophilus) [1]
  • Tyr33: Stacks with adenine (A2169) in rRNA [1]
  • Lys63/Arg66: Salt bridges with mRNA phosphate groups [7]This core H-bond network constitutes >50% of solvent-inaccessible intermolecular bonds and is identical across species. Non-conserved peripheral H-bonds enhance complex stability in rRNA (17 additional bonds) compared to mRNA (≤5 bonds), explaining the 10-fold higher rRNA affinity [2] [9].

Domain-Specific Contributions to RNA Binding

Role of Domain II in Stabilizing Ribosomal vs. Regulatory Complexes

Domain II is dispensable for specific RNA recognition but essential for high-affinity rRNA binding. Truncation mutants of T. thermophilus L1 lacking domain II (residues 120–230 deleted) retain the ability to bind both mRNA and rRNA fragments, albeit with reduced rRNA affinity. Non-denaturing PAGE assays show:

  • Domain I alone binds mRNA with affinity comparable to full-length L1
  • rRNA binding requires domain II for optimal stability (Kd increases 8-fold in mutants) [3]Domain II stabilizes the L1-rRNA complex through:
  • Non-conserved H-bonds: 12 bonds with helix 76 vs. ≤2 in mRNA complexes [2]
  • Hydrophobic anchoring: Phe164 packs against U2151 in rRNA [5]
  • Conformational locking: Restricts hinge flexibility between domains [3]

Table 2: Structural Elements Governing L1-RNA Interactions

ElementLocationFunctionConsequence of Disruption
N-terminal tail (1–8)Domain IInitial rRNA dockingReduced 23S rRNA binding [1]
Thr217-Met218-Gly219Domain I (conserved)Forms 17% of H-bonds>50% loss in RNA affinity [5]
Hinge regionInterdomain linkerAllows "open"/"closed" transitionAbolishes induced-fit RNA binding [3]
α3 helix (domain II)L1 surfaceContacts tRNA elbow in ribosomeImpaired tRNA translocation [6]

Solvent Accessibility and Thermodynamic Stability of Binding Interfaces

The L1-RNA interface exhibits variable solvent exposure:

  • Conserved core: Buried surface area (BSA) of ~1,200 Ų; >90% inaccessible to solvent due to tight packing of domain I with the RNA minor groove [1] [9]
  • Domain II interface: BSA of ~800 Ų; 40% solvent-accessible, allowing dynamic adjustment during stalk movement [5] [6]Thermodynamic studies reveal:
  • rRNA complexes: ΔG = −14.2 kcal/mol (driven by hydrophobic and H-bond energy)
  • mRNA complexes: ΔG = −12.1 kcal/mol (dominated by electrostatic interactions) [2]Mutants (e.g., T217A) show that reducing buried H-bonds by 30% decreases rRNA affinity 5-fold but does not alter mRNA binding, confirming that non-conserved interactions selectively stabilize the ribosomal complex [5].

Functional Implications of Structural Dynamics

The L1 stalk undergoes a 63-Å movement during tRNA translocation, pivoting at a conserved three-way rRNA junction (H75-H76-H79). This motion originates from:1. Flexible hinges:- Family A three-way junction: Stacked non-canonical base pairs (e.g., G2112•A2169) act as pivot points [6]- G-U-rich internal loop: Allows 30° bending of helix 76 [6]2. Domain coupling: In the ribosome, L1's domain II contacts helix 68 of 23S rRNA, linking stalk movement to intersubunit rotation [6].

Table 3: Hinge Mechanisms Enabling L1 Stalk Dynamics

Hinge ElementStructural FeatureRole in Translocation
G2112•A2169 pairNon-canonical base pair (head domain)Slides along tRNA elbow (G19-C56) during translocation [6]
H76-H75 junctionStacked base pairsPivoting point for 30° stalk rotation [6]
Switch helix (H76)G-U repeatsElastic bending during pe/E→E/E transition [6]

Evolutionary Conservation and Auto-regulatory Mechanism

The RNA-recognition motif in L1 is conserved from bacteria to archaea, with 85% sequence identity in domain I RNA-contact residues. This conservation enables cross-species regulatory function: E. coli L1 inhibits translation of Methanococcus vannielii L1 mRNA and vice versa [2] [9]. Autogenous regulation relies on:

  • Affinity differential: L1 binds 23S rRNA 5–10× tighter than mRNA (Kd = 5 × 10−11 M vs. 5 × 10−10 M), enabling feedback inhibition only when free L1 accumulates [2] [3]
  • Domain I sufficiency: Truncated L1 (domain I only) represses mRNA translation in vitro as effectively as full-length protein [3]

Tables summarize structural and thermodynamic data derived from referenced studies.

Properties

Product Name

50S ribosomal protein L1

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